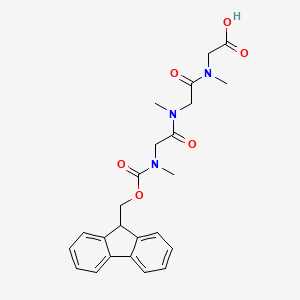

Fmoc-Sar-Sar-Sar-OH

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27N3O6 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |

InChI |

InChI=1S/C24H27N3O6/c1-25(12-21(28)26(2)14-23(30)31)22(29)13-27(3)24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,30,31) |

InChI Key |

SHCGFACGCNVYCW-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Sar-Sar-Sar-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties of Fmoc-Sar-Sar-Sar-OH, a key building block in peptide synthesis, and a detailed protocol for its incorporation into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques. Sarcosine (Sar), or N-methylglycine, is an N-methylated amino acid that, when incorporated into peptides, can enhance enzymatic stability and influence conformation, making it a valuable component in peptidomimetic drug design.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 453.49 g/mol |

| Chemical Formula | C₂₄H₂₇N₃O₅ |

| Structure | Fmoc protected tri-sarcosine |

| Primary Use | Peptide synthesis, drug-peptide conjugates |

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound is typically achieved through the iterative process of Fmoc solid-phase peptide synthesis. The following protocol outlines the key steps for the manual synthesis of a target peptide on a solid support resin.

Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide).[1]

-

Procedure:

-

Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) into a fritted reaction vessel.[1]

-

Add sufficient N,N-Dimethylformamide (DMF) to completely cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation to ensure complete solvating of the polymer beads.[1]

-

After swelling, drain the DMF from the reaction vessel.[1]

-

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.[1]

-

Procedure:

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-20 minutes at room temperature. The reaction is often performed in two shorter intervals to ensure complete deprotection.

-

Drain the piperidine solution.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling

In this step, the carboxyl group of the incoming Fmoc-protected amino acid (in this case, it could be this compound or another amino acid being added to it) is activated and then coupled to the newly freed N-terminal amine on the resin-bound peptide.

-

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid (e.g., 3 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU, or DIC/HOBt, typically in slight excess) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature to allow for complete coupling.

-

To confirm the completion of the coupling reaction, a qualitative test such as the ninhydrin (Kaiser) test can be performed on a small sample of resin beads.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

-

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the target peptide sequence.

Cleavage and Final Deprotection

After the final amino acid has been coupled and its N-terminal Fmoc group removed, the completed peptide is cleaved from the solid support resin, and any acid-labile side-chain protecting groups are simultaneously removed.

-

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K," which consists of Trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT). The exact composition depends on the amino acids present in the peptide.

-

Add the cleavage cocktail to the dry peptide-resin and agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin to collect the filtrate containing the cleaved peptide.

-

The crude peptide is then typically precipitated from the filtrate using cold diethyl ether, collected by centrifugation, and dried. Further purification is achieved using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental processes described.

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Key molecular interactions in one cycle of SPPS.

References

An In-depth Technical Guide to Fmoc-Sar-Sar-Sar-OH

CAS Number: 2749824-37-9

This technical guide provides a comprehensive overview of Fmoc-Sar-Sar-Sar-OH, a protected tripeptide composed of three consecutive sarcosine (N-methylglycine) residues. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, purification, and applications.

Introduction

This compound is a key building block in the field of peptide chemistry and drug discovery. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. The three sarcosine residues confer unique properties to the resulting peptides, including increased resistance to enzymatic degradation, enhanced solubility, and the ability to influence peptide conformation. These characteristics make it a valuable component in the design of peptide-based therapeutics with improved pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2749824-37-9 |

| Molecular Formula | C₂₄H₂₇N₃O₆ |

| Molecular Weight | 453.49 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥95% |

| Storage Conditions | Store at -20°C to -80°C for long-term storage. |

Synthesis and Purification

This compound is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for its manual synthesis. Automated synthesizers can also be programmed to perform these steps.

Materials and Reagents

| Reagent | Purpose |

| Wang Resin or 2-Chlorotrityl Chloride Resin | Solid support for peptide synthesis |

| Fmoc-Sar-OH | First amino acid to be coupled to the resin |

| N,N'-Diisopropylcarbodiimide (DIC) | Coupling reagent |

| Hydroxybenzotriazole (HOBt) or OxymaPure | Coupling additive to prevent side reactions |

| N,N-Dimethylformamide (DMF) | Solvent for washing and reactions |

| Dichloromethane (DCM) | Solvent for washing |

| 20% (v/v) Piperidine in DMF | Fmoc deprotection reagent |

| Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin |

| Triisopropylsilane (TIS) | Scavenger during cleavage |

| Diethyl ether | Precipitation of the cleaved peptide |

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis of this compound involves the sequential coupling of three Fmoc-Sar-OH monomers to a solid support resin.

Step 1: Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the chosen resin (e.g., Wang resin) in DMF for at least 30 minutes in a reaction vessel.

-

Activation of Fmoc-Sar-OH: In a separate container, dissolve Fmoc-Sar-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Coupling: Add the activated Fmoc-Sar-OH solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

-

Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Step 2: Iterative Coupling and Deprotection

-

Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the Fmoc group from the N-terminus of the coupled sarcosine. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Second Sarcosine Coupling: Repeat the activation and coupling steps described in Step 1 using Fmoc-Sar-OH to couple the second sarcosine residue.

-

Washing: Wash the resin as described in Step 1.

-

Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the second sarcosine.

-

Washing: Wash the resin with DMF.

-

Third Sarcosine Coupling: Couple the third Fmoc-Sar-OH residue using the same activation and coupling procedure.

-

Washing: Wash the resin with DMF and DCM and dry the resin under vacuum.

Cleavage and Purification

-

Cleavage: Treat the dried peptide-resin with a cleavage cocktail, typically a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

-

Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the crude this compound and decant the ether.

-

Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Applications in Research and Drug Development

This compound is a valuable tool for medicinal chemists and drug developers for several reasons:

-

Enhanced Proteolytic Stability: The N-methylation of the peptide backbone at each sarcosine residue sterically hinders the approach of proteases, significantly increasing the in vivo half-life of peptides containing this motif.

-

Improved Solubility: The incorporation of sarcosine can improve the aqueous solubility of otherwise hydrophobic peptide sequences.

-

Modulation of Conformation: The lack of an amide proton on the sarcosine backbone restricts hydrogen bonding possibilities and introduces conformational constraints, which can be exploited to design peptides with specific secondary structures and receptor binding affinities.

-

Drug Delivery: As a building block for polysarcosine, it is used in the development of polymer-drug conjugates and stealth coatings for nanoparticles to improve their pharmacokinetic profiles and reduce immunogenicity.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the key processes involved in the synthesis and application of this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Logical relationships of this compound properties and applications.

Conclusion

This compound is a specialized and highly useful building block for the synthesis of peptidomimetics and other modified peptides. Its incorporation into peptide sequences offers a strategic advantage in overcoming common challenges in peptide drug development, such as poor stability and solubility. The well-established methods for its synthesis and purification make it an accessible reagent for researchers in both academic and industrial settings. This guide provides the foundational knowledge required for the effective use of this compound in advancing peptide-based research and therapeutic development.

An In-depth Technical Guide to the Solid-Phase Synthesis of Fmoc-Sar-Sar-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Fmoc-Sar-Sar-Sar-OH, a tripeptide derivative of sarcosine with significant applications in peptide chemistry and drug development. The presence of the N-methylated sarcosine residues imparts unique conformational properties and increased resistance to enzymatic degradation, making it a valuable building block for peptidomimetics and therapeutic peptides. This document details a robust solid-phase peptide synthesis (SPPS) protocol utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry, optimized for the coupling of N-methylated amino acids. The guide includes detailed experimental procedures, tabulated quantitative data for reagents, and a visual representation of the synthesis workflow.

Introduction

This compound is a protected tripeptide composed of three repeating sarcosine (N-methylglycine) units. The N-terminal amine is protected by the base-labile Fmoc group, while the C-terminus remains a free carboxylic acid. This structure is particularly useful in the stepwise elongation of peptide chains in SPPS. The incorporation of sarcosine is known to introduce flexibility and disrupt secondary structures in peptides, which can be advantageous in designing molecules with specific binding properties. Furthermore, the N-methylation provides steric hindrance that protects the amide bonds from proteolytic cleavage, thereby enhancing the in-vivo stability of peptide-based drug candidates.

This guide outlines a reliable method for the synthesis of this compound using a Wang resin, which allows for the cleavage of the final product with a C-terminal carboxylic acid. The protocol emphasizes the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent, which is particularly effective for sterically hindered and N-methylated amino acids, ensuring high coupling efficiency.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is achieved through a cyclical process of deprotection and coupling steps on a solid support. The general workflow is depicted below.

Caption: General workflow for the solid-phase synthesis of this compound.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Wang Resin (100-200 mesh, 1.0 mmol/g) | Peptide Synthesis Grade | Standard Supplier |

| Fmoc-Sar-OH | >99% Purity | Standard Supplier |

| HATU | >98% Purity | Standard Supplier |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier |

| Piperidine | Reagent Grade | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |

| Dichloromethane (DCM) | Reagent Grade | Standard Supplier |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |

| Diethyl Ether | Anhydrous | Standard Supplier |

| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |

| Deionized Water (H₂O) | HPLC Grade | In-house |

Experimental Protocol

This protocol is based on a 0.2 mmol synthesis scale.

Step 1: Resin Preparation

-

Place Wang resin (0.2 g, 0.2 mmol) in a peptide synthesis vessel.

-

Add DMF (5 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.

-

Drain the DMF.

Step 2: First Sarcosine Coupling

-

In a separate vial, dissolve Fmoc-Sar-OH (0.249 g, 0.8 mmol, 4 eq.), HATU (0.304 g, 0.8 mmol, 4 eq.) in DMF (4 mL).

-

Add DIPEA (0.278 mL, 1.6 mmol, 8 eq.) to the solution and vortex briefly.

-

Immediately add the activation mixture to the swollen resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 3: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 15 minutes.

-

Drain the solution and wash the resin with DMF (5 x 5 mL).

Step 4: Second Sarcosine Coupling

-

Repeat the coupling procedure as described in Step 2.

Step 5: Fmoc Deprotection

-

Repeat the deprotection procedure as described in Step 3.

Step 6: Third Sarcosine Coupling

-

Repeat the coupling procedure as described in Step 2.

Step 7: Final Fmoc Deprotection

-

Repeat the deprotection procedure as described in Step 3.

Step 8: Resin Washing and Drying

-

Wash the peptide-resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Dry the resin under high vacuum for at least 2 hours.

Step 9: Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (5 mL) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

Step 10: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Reagent Quantities for 0.2 mmol Synthesis

| Reagent | Molecular Weight ( g/mol ) | Equivalents (per coupling) | Amount (per coupling) | Total Amount (for 3 couplings) |

| Fmoc-Sar-OH | 311.33 | 4 | 0.249 g | 0.747 g |

| HATU | 380.23 | 4 | 0.304 g | 0.912 g |

| DIPEA | 129.24 | 8 | 0.278 mL | 0.834 mL |

| Piperidine | 85.15 | - | 1 mL (in 4 mL DMF) | 4 mL (in 16 mL DMF) |

| TFA | 114.02 | - | - | ~6 mL |

| TIS | 158.36 | - | - | ~0.15 mL |

| H₂O | 18.02 | - | - | ~0.15 mL |

Characterization

The purified this compound should be characterized to confirm its identity and purity.

Expected Analytical Data

| Analysis | Expected Result |

| Molecular Formula | C₂₄H₂₇N₃O₆ |

| Molecular Weight | 453.49 g/mol |

| Appearance | White to off-white solid |

| Purity (RP-HPLC) | ≥95% |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 454.2, [M+Na]⁺ = 476.2 |

| ¹H NMR (DMSO-d₆) | Expected peaks for Fmoc group protons, sarcosine CH₂ and N-CH₃ protons. |

Conclusion

The solid-phase synthesis of this compound can be efficiently achieved using a Wang resin and an optimized Fmoc-SPPS protocol. The use of HATU as a coupling agent is crucial for overcoming the steric hindrance associated with N-methylated amino acids, thereby ensuring high yields and purity of the final product. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of peptide chemistry and drug development, facilitating the synthesis of this important building block for the creation of novel peptidomimetics and therapeutic agents.

Fmoc-Sar-Sar-Sar-OH: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Fmoc-Sar-Sar-Sar-OH , a tripeptide derivative of sarcosine (N-methylglycine) protected at the N-terminus by a fluorenylmethoxycarbonyl (Fmoc) group, is a valuable building block in the synthesis of peptidomimetics and other specialized peptides. Its unique structure, featuring N-methylated peptide bonds, imparts resistance to enzymatic degradation, a desirable characteristic for the development of therapeutic peptides. This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols relevant to its use in research and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇N₃O₆ | N/A |

| Molecular Weight | 453.49 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% (HPLC) | N/A |

Solubility

The solubility of this compound is a critical parameter for its effective use in solution-phase couplings and for purification. As with other Fmoc-protected peptides, its solubility is largely dictated by the hydrophobic Fmoc group and the peptide backbone.

Quantitative Solubility Data

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 116.67 mg/mL (257.27 mM) | Ultrasonic assistance may be required. Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

| Dimethylformamide (DMF) | High | Fmoc-protected amino acids and peptides are generally highly soluble in DMF, a common solvent for solid-phase peptide synthesis (SPPS). |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, NMP is a polar aprotic solvent that effectively dissolves Fmoc-protected peptides. |

| PolarClean (Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate) | >0.4 M (for most Fmoc-amino acids) | This greener solvent shows excellent dissolution capacity for many Fmoc-amino acids and may be a suitable alternative to DMF and NMP.[2] |

Qualitative Solubility and Considerations

-

Aqueous Solubility: Due to the hydrophobic nature of the Fmoc group, this compound is expected to have very low solubility in water. N-methylation can sometimes increase aqueous solubility by disrupting aggregation, but the presence of the Fmoc group will likely dominate.

-

Organic Solvents: Besides DMSO, DMF, and NMP, other polar aprotic solvents may be suitable for dissolving this compound. It is advisable to test solubility in small quantities before preparing large-scale solutions.

-

Solvent Purity: The purity of the solvent is crucial. Traces of water can affect solubility and stability, while amine impurities in DMF can lead to premature Fmoc deprotection.

Stability

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of nucleophiles. Understanding these factors is essential for proper handling, storage, and use in synthetic protocols.

pH Stability

The primary point of instability in this compound is the Fmoc protecting group, which is intentionally designed to be labile under specific conditions.

-

Acidic Conditions: The Fmoc group is stable to acidic conditions. This property is the basis of the orthogonal protection strategy in Fmoc-based SPPS, where acid-labile side-chain protecting groups are removed while the N-terminal Fmoc group remains intact.[3]

-

Basic Conditions: The Fmoc group is highly susceptible to cleavage by bases. This deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine in DMF.[4] The peptide bonds of the sarcosine backbone are generally stable under these conditions.

-

Neutral Conditions: While relatively stable at neutral pH, prolonged storage in solution, especially aqueous or protic solutions, is not recommended as gradual degradation can occur. Peptides containing asparagine or glutamine are particularly prone to deamidation at neutral to basic pH.[5]

Temperature Stability

-

Solid State: As a lyophilized powder, this compound is stable for extended periods when stored under appropriate conditions. Recommended storage is at -20°C for up to one year, or at -80°C for up to two years, sealed and protected from moisture.

-

In Solution: The stability of this compound in solution is significantly reduced. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Repeated freeze-thaw cycles should be avoided.

-

Thermal Decomposition: The Fmoc group can be cleaved thermally. Studies have shown that Fmoc cleavage can occur at 120°C in DMSO.

Stability in Different Solvents

-

Aprotic Solvents (DMSO, DMF): These are the recommended solvents for preparing stock solutions due to their high dissolving power and compatibility with the Fmoc group under anhydrous conditions. However, DMF can contain amine impurities that can cause premature deprotection.

-

Protic Solvents (e.g., Methanol): Protic solvents are generally not recommended for long-term storage as they can facilitate degradation reactions.

Experimental Protocols

The following are generalized protocols for the synthesis and purification of peptides using this compound. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide

This protocol outlines the manual synthesis of a peptide with a C-terminal sarcosine residue using this compound on a Wang resin.

Materials:

-

Wang resin

-

This compound

-

Other required Fmoc-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

20% (v/v) Piperidine in DMF

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for at least 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Sar-OH):

-

In a separate vial, dissolve Fmoc-Sar-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

Subsequent Amino Acid Couplings (including this compound):

-

Activate the next Fmoc-amino acid (e.g., this compound) as described in step 2.

-

Couple the activated amino acid to the deprotected resin for 2-4 hours.

-

Wash the resin as in step 2.

-

Repeat the deprotection (step 3) and coupling (step 4) cycles for each subsequent amino acid in the sequence.

-

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.

-

Resin Washing and Drying: Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 HPLC column (preparative or semi-preparative)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or DMSO, then dilute with Solvent A). Filter the solution through a 0.22 µm or 0.45 µm filter.

-

HPLC Method:

-

Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger for preparative scale.

-

Flow Rate: 1 mL/min (analytical) or scaled up for preparative.

-

Detection: 214 nm and 280 nm.

-

Gradient: A typical gradient would be from 5% to 95% Solvent B over 30-60 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.

-

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Workflow for Solid-Phase Synthesis of a Peptide using this compound

References

An In-depth Technical Guide to the Storage and Handling of Fmoc-Sar-Sar-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Sar-Sar-Sar-OH is a crucial building block in modern peptide synthesis, valued for its role in creating peptide analogs with enhanced enzymatic stability. Proper storage and handling of this reagent are paramount to ensure its integrity and prevent degradation, which could compromise the synthesis of target peptides. This guide provides a comprehensive overview of the optimal storage conditions for this compound, an exploration of its chemical stability, and detailed protocols for stability assessment.

Introduction

This compound, or Nα-(9-fluorenylmethoxycarbonyl)-sarcosyl-sarcosyl-sarcosine, is a tripeptide derivative of sarcosine (N-methylglycine). The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group fundamental to solid-phase peptide synthesis (SPPS). The inclusion of sarcosine residues in a peptide sequence can impart unique conformational properties and, critically, increased resistance to enzymatic degradation. Given its application in the synthesis of potentially therapeutic peptides, maintaining the purity and stability of the this compound building block is of utmost importance.

This document outlines the recommended storage conditions based on supplier data and general principles of peptide chemistry. It also delves into the potential degradation pathways and provides a hypothetical experimental framework for conducting stability studies.

Recommended Storage Conditions

The stability of this compound as a solid powder is significantly influenced by temperature, moisture, and light. For solutions, the choice of solvent and the prevention of repeated freeze-thaw cycles are critical.

Solid-State Storage

As a lyophilized powder, this compound is relatively stable. However, to ensure long-term integrity, specific conditions should be met. The following table summarizes the recommended storage conditions for solid this compound.

| Storage Condition | Temperature | Duration | Recommendations |

| Long-Term Storage | -80°C | Up to 2 years | Store in a tightly sealed container. Purging with an inert gas (e.g., argon or nitrogen) is recommended. |

| Mid-Term Storage | -20°C | Up to 1 year | Ensure the container is well-sealed to prevent moisture ingress. |

| Short-Term Storage | 2-8°C | Up to 3 months | Keep in a desiccator to protect from humidity. Avoid frequent temperature fluctuations. |

| Room Temperature | Ambient (approx. 20-25°C) | Weeks to months | Not recommended for extended periods. Protect from light and moisture.[1][2][3] |

Storage in Solution

Once dissolved, the stability of this compound decreases. It is advisable to prepare solutions fresh for each use. If storage in solution is unavoidable, the following guidelines should be followed.

| Storage Condition | Temperature | Duration | Recommendations |

| Long-Term Storage | -80°C | 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use a suitable, dry solvent. |

| Short-Term Storage | -20°C | 1 month | Aliquot to prevent degradation from freeze-thaw cycles. Ensure the container is tightly sealed. |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Fmoc group and the integrity of the peptide bonds.

-

Fmoc Group Stability : The Fmoc group is stable under acidic and neutral conditions but is susceptible to cleavage by bases, particularly secondary amines like piperidine. While stable as a solid, exposure to basic environments, even mildly basic moisture, could potentially lead to premature deprotection.

-

Peptide Bond Hydrolysis : The amide bonds of the peptide backbone are generally stable. However, under strongly acidic or basic conditions, or in the presence of moisture over extended periods, hydrolysis can occur, leading to the cleavage of the tripeptide.

-

Oxidation : The sarcosine residues themselves are not prone to oxidation. However, like many organic molecules, prolonged exposure to atmospheric oxygen and light can potentially lead to other forms of degradation.

The logical workflow for ensuring the stability of this compound is outlined in the diagram below.

Figure 1. Logical workflow for the proper storage and handling of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability testing program can be implemented. The following is a hypothetical protocol based on ICH guidelines for stability testing of new drug substances.[4][5]

Objective

To determine the shelf-life of solid this compound under defined temperature and humidity conditions and to identify potential degradation products.

Materials and Methods

-

Sample : this compound, lyophilized powder, from three independent batches.

-

Storage Containers : Type I glass vials with airtight closures.

-

Analytical Method : A stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the intact peptide from potential degradants.

-

Column : C18 reverse-phase column.

-

Mobile Phase : Gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

-

Detection : UV at 265 nm (for the Fmoc group).

-

-

Stability Chambers : Calibrated to maintain the specified temperature and relative humidity (RH).

Experimental Workflow

The workflow for an accelerated stability study is depicted below.

Figure 2. Experimental workflow for an accelerated stability study of this compound.

Long-Term and Accelerated Stability Conditions

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Data Analysis

The percentage of remaining this compound and the percentage of total degradation products should be calculated at each time point. The degradation rate can be modeled using the Arrhenius equation to predict the shelf-life at the recommended storage conditions.

Conclusion

The chemical integrity of this compound is critical for its successful application in peptide synthesis. Adherence to the recommended storage conditions—primarily cold, dry, and dark environments—is essential for preserving its quality. For long-term storage, -80°C is recommended for both solid and dissolved forms. While this guide provides a robust framework based on available data and chemical principles, it is recommended that users perform their own stability assessments for critical applications, especially when the material is stored for extended periods.

References

Purity Analysis of Fmoc-Sar-Sar-Sar-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of Fmoc-Sar-Sar-Sar-OH, a tripeptide derivative crucial in peptide synthesis and drug development. The incorporation of sarcosine (N-methylglycine) residues can enhance the enzymatic stability of peptides, making this a molecule of significant interest. Ensuring the purity of such building blocks is paramount for the successful synthesis of high-quality target peptides and for obtaining reliable data in biological assays.

This guide details the common analytical techniques employed for purity assessment, provides representative data in structured tables, outlines detailed experimental protocols, and visualizes key workflows using the DOT language.

Physicochemical Properties and Specifications

This compound is a synthetic tripeptide where the N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group. Understanding its basic properties is the first step in its analysis.

| Property | Value | Source |

| Molecular Formula | C24H27N3O6 | Calculated |

| Molecular Weight | 469.49 g/mol | Calculated |

| Appearance | White to off-white powder | [1] |

| Purity (by HPLC) | ≥95% | [1] |

| Storage Conditions | Room Temperature | [2] |

Core Analytical Techniques for Purity Determination

The purity of synthetic peptides like this compound is typically assessed using a combination of chromatographic and spectrometric techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining the purity of peptides by separating the target peptide from its impurities.[3] The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.[3] It can also be used to identify the masses of impurities, providing insights into their nature (e.g., deletion sequences, incomplete deprotection).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine purity analysis, NMR can provide detailed structural information and can be used to confirm the identity and structure of the peptide and any major impurities.

Amino Acid Analysis (AAA)

Amino Acid Analysis is employed to determine the amino acid composition and the total peptide content of a sample. This technique involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from the purity analysis of a typical batch of this compound.

Table 1: RP-HPLC Purity Analysis

| Parameter | Result |

| Purity (%) | 96.8% |

| Major Impurity 1 (%) | 1.5% |

| Major Impurity 2 (%) | 0.9% |

| Other Minor Impurities (%) | 0.8% |

Table 2: Mass Spectrometry Analysis

| Species | Theoretical Mass (m/z) | Observed Mass (m/z) | Interpretation |

| [M+H]+ | 470.19 | 470.21 | Target Peptide |

| [M+Na]+ | 492.17 | 492.18 | Sodium Adduct |

| Impurity 1 | 399.16 | 399.17 | Deletion of one Sarcosine residue (Fmoc-Sar-Sar-OH) |

| Impurity 2 | 642.28 | 642.30 | Dimer of the target peptide |

Table 3: Potential Impurities in this compound Synthesis

| Impurity Type | Description | Potential Cause |

| Deletion Sequences | Peptides missing one or more amino acid residues (e.g., Fmoc-Sar-Sar-OH). | Incomplete coupling or deprotection steps during synthesis. |

| Truncated Sequences | Peptides that have been prematurely terminated. | Chain termination events during synthesis. |

| Incompletely Deprotected Sequences | Peptides with protecting groups still attached to side chains (not applicable here as Sarcosine has no side chain). | Incomplete final cleavage. |

| Dipeptide Impurities in Starting Material | Presence of Fmoc-Sar-Sar-OH in the Fmoc-Sar-OH starting material. | Side reactions during the synthesis of the Fmoc-amino acid. |

| β-Alanine Adducts | Insertion of a β-alanine residue. | Impurities in the Fmoc protecting group reagent. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is adapted from a standard Fmoc-based SPPS methodology.

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

-

First Amino Acid Loading: Dissolve Fmoc-Sar-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM and add to the resin. Agitate for 2 hours. Add methanol to cap any unreacted sites on the resin.

-

Fmoc Deprotection: Wash the resin with dimethylformamide (DMF). Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group. Wash thoroughly with DMF.

-

Coupling of Second Sarcosine: Dissolve Fmoc-Sar-OH (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add to the resin and agitate for 2 hours. Wash with DMF.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the third sarcosine residue.

-

Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail of DCM/TFE/AcOH (7:2:1) for 2 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify by preparative RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

RP-HPLC Method for Purity Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: 5% to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry Method

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Ionization Mode: Positive ion mode.

-

Sample Infusion: Infuse the sample dissolved in 50:50 acetonitrile:water with 0.1% formic acid directly into the source.

-

Mass Range: m/z 100-1000.

Visualizations

The following diagrams illustrate the key processes in the synthesis and analysis of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Caption: Workflow for the purity and identity analysis of this compound.

Conclusion

The purity analysis of this compound is a critical quality control step in its production and use. A combination of RP-HPLC for purity determination and mass spectrometry for identity confirmation provides a robust analytical workflow. Understanding the potential impurities that can arise during synthesis is essential for troubleshooting and optimizing the manufacturing process. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, ensuring the quality and reliability of their work.

References

Technical Guide: Characterization of Fmoc-Sar-Sar-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data for Fmoc-Sar-Sar-Sar-OH, a key building block in peptide synthesis. The following sections detail its structural and analytical characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a valuable resource for its application in research and drug development.

Compound Overview

This compound is a tripeptide composed of three sarcosine (N-methylglycine) units with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for stepwise solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the N-terminus while the peptide chain is elongated. The sarcosine residues, being N-methylated amino acids, can impart unique conformational properties and increased enzymatic stability to the resulting peptides, making them of significant interest in peptidomimetic and drug design.

Chemical Structure:

-

Molecular Formula: C₂₄H₂₇N₃O₆

-

Molecular Weight: 453.49 g/mol

-

Appearance: White to off-white solid

Analytical Data

The following sections present the experimental data obtained from ¹H NMR and LC-MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was performed to confirm the chemical structure of this compound. The spectrum was recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

Table 1: ¹H NMR Chemical Shift Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.65 | br s | 1H | -COOH |

| 7.89 | d, J=7.5 Hz | 2H | Fmoc aromatic protons |

| 7.72 | d, J=7.5 Hz | 2H | Fmoc aromatic protons |

| 7.42 | t, J=7.4 Hz | 2H | Fmoc aromatic protons |

| 7.33 | t, J=7.4 Hz | 2H | Fmoc aromatic protons |

| 4.35 - 4.22 | m | 3H | Fmoc -CH- and -CH₂-O- |

| 4.13 - 3.85 | m | 6H | Sarcosine α-CH₂ protons |

| 3.06 - 2.80 | m | 9H | Sarcosine N-CH₃ protons |

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to determine the molecular weight of this compound and to assess its purity. The analysis was performed using electrospray ionization (ESI) in positive ion mode.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Calculated [M+H]⁺ | 454.19 |

| Observed [M+H]⁺ | 454.1 |

| Purity (LC) | 95.58%[1] |

Experimental Protocols

The following protocols describe the methodologies used to obtain the NMR and mass spectrometry data.

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A Bruker 400 MHz NMR spectrometer was used for data acquisition.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and manually phased. The solvent peak (DMSO-d₆ at 2.50 ppm) was used as the internal reference.

LC-MS Protocol

-

Sample Preparation: A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water. The stock solution was further diluted for injection.

-

Instrumentation:

-

LC System: Agilent 1260 Infinity II or equivalent.

-

MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an ESI source.

-

-

LC Method:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

MS Method:

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 100 - 1000.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 70 V.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the analytical characterization of this compound and its role in solid-phase peptide synthesis.

Caption: Workflow for the synthesis and analytical characterization of this compound.

Caption: Role of this compound in a typical Solid-Phase Peptide Synthesis (SPPS) workflow.

References

Applications of Sarcosine-Rich Peptides in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine, an N-methylated derivative of glycine, and peptides enriched with sarcosine are emerging as versatile tools in biomedical research. Their unique physicochemical properties, including high water solubility, resistance to enzymatic degradation, and potential for "stealth" behavior in vivo, have led to a surge in their investigation for various applications. This technical guide provides an in-depth overview of the current applications of sarcosine-rich peptides, focusing on their use in drug delivery, diagnostics, and as modulators of cellular signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate the adoption and further exploration of these promising biomolecules in research and development.

Introduction to Sarcosine and Sarcosine-Rich Peptides

Sarcosine, or N-methylglycine, is a naturally occurring amino acid intermediate in the metabolism of choline and glycine.[1] While not incorporated into proteins, its presence and metabolism are implicated in various physiological and pathological processes.[1] Peptides and polymers incorporating sarcosine (polysarcosine or pSar) exhibit several advantageous properties for biomedical applications:

-

Biocompatibility and Low Immunogenicity: Polysarcosine is considered a promising alternative to polyethylene glycol (PEG) due to its "stealth" properties that reduce opsonization and subsequent clearance by the immune system, potentially avoiding the accelerated blood clearance phenomenon sometimes observed with PEGylated nanoparticles.[2][3][4]

-

Enhanced Solubility and Stability: The N-methylation prevents the formation of secondary structures through hydrogen bonding, leading to high water solubility and flexibility. This modification also confers resistance to proteolytic degradation.

-

Cell Penetration: Conjugation of oligosarcosine to arginine-rich cell-penetrating peptides (CPPs) has been shown to improve their efficiency in delivering nucleic acids.

Applications in Drug and Gene Delivery

Sarcosine-rich peptides and polysarcosine are extensively explored as components of advanced drug delivery systems, addressing challenges such as poor drug solubility, rapid clearance, and inefficient cellular uptake.

Polysarcosine as a "Stealth" Polymer

Polysarcosine is used to coat nanoparticles, such as liposomes and polymeric nanoparticles, to prolong their circulation time in vivo. This "stealth" effect is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. The length of the polysarcosine chain can influence the stealth properties of the nanoparticles.

Oligosarcosine-Modified Cell-Penetrating Peptides

Arginine-rich CPPs are potent vectors for intracellular delivery, but can suffer from aggregation and non-specific interactions. Conjugating oligosarcosine to these peptides can mitigate these issues.

Role in Diagnostics and as a Biomarker

Elevated levels of sarcosine have been identified as a potential biomarker for the progression of prostate cancer, making it a target for diagnostic research.

Modulation of Cellular Signaling Pathways

Sarcosine has been shown to influence key cellular signaling pathways, opening avenues for its therapeutic application in various diseases.

NMDA Receptor Signaling in Neurological Disorders

Sarcosine acts as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a crucial receptor in learning, memory, and synaptic plasticity. By inhibiting the glycine transporter 1 (GlyT1), sarcosine increases synaptic glycine levels, thereby enhancing NMDA receptor function. This has led to its investigation as a therapeutic agent for schizophrenia, where NMDA receptor hypofunction is implicated.

The interaction of sarcosine with the NMDA receptor leads to downstream effects, including increased intracellular Ca2+ influx.

mTOR and AMPK Signaling

Sarcosine has been observed to influence the mTOR and AMPK signaling pathways, which are central regulators of cell growth, metabolism, and autophagy.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on sarcosine-rich peptides and polysarcosine-based systems.

Table 1: Physicochemical Properties of Oligosarcosine-Peptide/pDNA Complexes

| Peptide Composition | Sarcosine Units | Particle Size (nm) | Zeta Potential (mV) |

| Tyr-(Aib-Arg-Arg)₃ | 0 | Aggregates | +15 |

| Tyr-(Aib-Arg-Arg)₃-Gly₃-(Sar)₁₀ | 10 | - | +10 |

| Tyr-(Aib-Arg-Arg)₃-Gly₃-(Sar)₁₅ | 15 | - | < +10 |

| Tyr-(Aib-Arg-Arg)₃-Gly₃-(Sar)₂₀ | 20 | - | < +10 |

Table 2: Polysarcosine-Based Nanoparticle Properties

| Nanoparticle System | Polysarcosine MW (kDa) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Au@PSar | 5 | - | - |

| mRNA LNP (MC3/DOPE/pSar) | - | 150-250 | ≤ 0.2 |

| PSar-b-PHPMA | - | - | - |

Table 3: Biological Activity of Sarcosine

| Parameter | Value | Cell/System |

| NMDA Receptor Activation (EC₅₀) | 26 ± 3 µM | Cultured embryonic mouse hippocampal neurons |

| Improvement in PANSS Negative Subscale Score (vs. Placebo) | -6.7 ± 3.5 | Patients with chronic schizophrenia |

| Improvement in PANSS General Subscore (vs. Placebo) | -5.7 ± 5.7 | Patients with chronic schizophrenia |

| Improvement in PANSS Total Score (vs. Placebo) | -13.2 ± 8.3 | Patients with chronic schizophrenia |

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Sarcosine-Rich Peptides (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a generic sarcosine-containing peptide on a rink-amide resin for a C-terminal amide.

Materials:

-

Rink-amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Sar-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For sarcosine, use Fmoc-Sar-OH.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Preparation of Polysarcosine-Coated Nanoparticles by Post-Insertion

This protocol describes the surface modification of pre-formed liposomes with bisalkyl-polysarcosine (BA-pSar).

Materials:

-

Pre-formed liposomes (e.g., composed of DPPC, cholesterol)

-

Bisalkyl-polysarcosine (BA-pSar) lipopolymer

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath or heat block

Procedure:

-

Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion to obtain unilamellar vesicles of a defined size.

-

Post-Insertion:

-

Heat the pre-formed liposome suspension and a solution of BA-pSar to a temperature above the phase transition temperature of the liposome-forming lipids.

-

Add the BA-pSar solution to the liposome suspension at a desired molar ratio.

-

Incubate the mixture for 1 hour at this temperature with gentle stirring.

-

-

Purification: Remove unincorporated BA-pSar by size exclusion chromatography or dialysis.

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Quantify the amount of incorporated BA-pSar using a suitable analytical method (e.g., HPLC).

-

Quantitative Cellular Uptake Assay using Fluorescence Spectroscopy

This protocol provides a method to quantify the cellular uptake of a fluorescently labeled sarcosine-rich peptide.

Materials:

-

Fluorescently labeled peptide (e.g., with FITC or a rhodamine dye)

-

Cell line of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell lysis buffer (e.g., RIPA buffer)

-

Microplate reader with fluorescence capabilities

-

BCA protein assay kit

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

-

Peptide Treatment:

-

Remove the culture medium and replace it with fresh medium containing the fluorescently labeled peptide at the desired concentrations.

-

Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

-

-

Washing:

-

Remove the peptide-containing medium.

-

Wash the cells three times with ice-cold PBS to remove non-internalized peptide.

-

-

Cell Lysis:

-

Add a suitable volume of cell lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and collect the lysate.

-

-

Fluorescence Measurement:

-

Transfer the cell lysates to a black 96-well plate.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Protein Quantification:

-

Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the protein concentration for each sample to account for variations in cell number.

-

The results can be expressed as relative fluorescence units (RFU) per microgram of protein.

-

Western Blot Analysis of mTOR and AMPK Signaling

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the mTOR and AMPK pathways following treatment with sarcosine.

Materials:

-

Cells or tissue treated with sarcosine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-AMPK, anti-AMPK, anti-phospho-S6K, anti-S6K)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells or homogenize the tissue in lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-mTOR) overnight at 4°C, diluted in blocking buffer.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step (step 6).

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of the antibodies and re-probed with a different primary antibody (e.g., anti-mTOR).

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Sarcosine enhances NMDA receptor signaling by inhibiting GlyT1.

Caption: Sarcosine activates both mTOR and AMPK signaling, leading to autophagy.

Experimental and Logical Workflows

Caption: Workflow for the development and evaluation of a peptide-drug conjugate.

References

- 1. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Poly(Sarcosine) Surface Modification Imparts Stealth-Like Properties to Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Sarcosine on Peptide Structure: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that has garnered significant interest in peptide chemistry and drug development. Its unique structural feature—a methyl group on the amide nitrogen—imparts profound effects on the conformational landscape of peptides. This technical guide provides an in-depth exploration of the multifaceted role of sarcosine in shaping peptide structure, stability, and function, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The Structural Influence of Sarcosine

The incorporation of sarcosine into a peptide backbone introduces significant alterations to its local and global structure. These changes stem from a few key physicochemical properties of this N-methylated amino acid.

Disruption of Hydrogen Bonding

The substitution of the amide proton with a methyl group eliminates the hydrogen bond donor capability at that position. This seemingly simple modification has a cascading effect on the peptide's secondary structure. In native peptides, the amide protons are crucial for stabilizing α-helices and β-sheets through intramolecular hydrogen bonds. The presence of a sarcosine residue can disrupt these ordered structures, often leading to a more flexible or alternatively folded conformation. For instance, the introduction of sarcosine into a leucine zipper peptide has been shown to result in a random coil conformation, in stark contrast to the stable helical structure of the glycine-modified counterpart[1].

Steric Hindrance and Conformational Constraint

The methyl group of sarcosine introduces steric bulk that restricts the rotation around the peptide backbone bonds. This steric hindrance influences the accessible Ramachandran (φ, ψ) angles, effectively constraining the conformational freedom of the peptide chain. This "conformational constraint" can be a powerful tool in peptide design, as it can pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target[2].

Promotion of Cis-Trans Isomerism

Unlike the majority of peptide bonds which strongly favor the trans conformation, the peptide bond preceding a sarcosine residue (an Xaa-Sar bond) has a lower energy barrier for cis-trans isomerization[3][4]. The energy difference between the cis and trans forms is significantly smaller for Xaa-Proline and Xaa-Sarcosine bonds compared to other peptide bonds[4]. This increased propensity for the cis conformation can be critical for mimicking β-turns or for achieving an optimal orientation for receptor engagement.

Quantitative Effects of Sarcosine on Peptide Conformation

The structural perturbations induced by sarcosine can be quantified using various biophysical techniques. The following tables summarize key quantitative data on the conformational effects of sarcosine incorporation.

Table 1: Representative Ramachandran Angles (φ, ψ) for Sarcosine

| Conformation | φ (degrees) | ψ (degrees) | Notes |

| Trans | -75 to -60 | +130 to +160 | Favors more extended, β-strand like conformations. |

| Cis | -90 to -70 | -20 to +20 | Can induce turns and kinks in the peptide backbone. |

Note: These values are approximate and can vary depending on the neighboring residues and the solvent environment.

Table 2: Impact of Sarcosine on Peptide Helicity as Determined by Circular Dichroism

| Peptide System | Sarcosine Position | Change in Helicity | Reference |

| Model Helical Peptide | Middle of helix | Significant decrease | |

| Leucine Zipper | Multiple substitutions | Complete loss of helicity |

Note: The percentage of helicity is often estimated from the mean residue ellipticity at 222 nm ([θ]222) in the CD spectrum.

Table 3: Representative ¹H NMR Chemical Shifts for Sarcosine in a Peptide

| Proton | Chemical Shift (ppm) | Notes |

| N-CH₃ | ~2.7 - 3.1 | Can be in the cis or trans conformation, leading to distinct signals. |

| α-CH₂ | ~3.5 - 4.0 | Chemical shift is sensitive to the local secondary structure. |

Note: Chemical shifts are reported relative to a standard reference (e.g., DSS or TMS) and can be influenced by solvent and neighboring residues.

Experimental Protocols for Studying Sarcosine-Containing Peptides

A combination of experimental and computational techniques is essential for a comprehensive understanding of the structural impact of sarcosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

Detailed Methodology:

-

Sample Preparation:

-

Synthesize and purify the sarcosine-containing peptide to >95% purity.

-

Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

-

Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.

-

1D ¹H Spectrum: For initial assessment of sample purity and conformational homogeneity.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D structure. The absence of an amide proton in sarcosine can make NOE-based structure determination more challenging.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances, particularly of the N-methyl group.

-

-

Data Analysis:

-

Process the NMR data using specialized software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances.

-

Integrate the cross-peaks in NOESY/ROESY spectra to derive interproton distance restraints.

-

Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

Determine the precise peptide concentration using a reliable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or amino acid analysis).

-

Prepare a series of dilutions to the desired final concentrations (typically 10-100 µM).

-

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.

-

Record a CD spectrum of the buffer blank.

-

Record the CD spectrum of the peptide sample over the far-UV range (typically 190-260 nm).

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the peptide spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ × 100) / (c × l × N) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and N is the number of amino acid residues.

-

Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution algorithms. The characteristic minima at ~208 nm and ~222 nm are indicative of α-helical content, while a minimum around 218 nm suggests β-sheet structure.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape and dynamics of peptides at an atomic level.

Detailed Methodology:

-

System Setup:

-

Generate an initial 3D structure of the sarcosine-containing peptide (e.g., from homology modeling or as an extended chain).

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the parameters for N-methylated amino acids.

-

Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure and density of the system under constant temperature and pressure (NPT ensemble).

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

-

-

Data Analysis:

-

Analyze the trajectory to study the peptide's structural dynamics, including backbone dihedral angle distributions, secondary structure evolution, and intramolecular interactions.

-

Calculate key structural parameters such as the Ramachandran plot for the sarcosine residue to understand its conformational preferences.

-

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Evaluation of N-Methylated Peptides

The following diagram illustrates a typical workflow for the synthesis and evaluation of peptides containing sarcosine or other N-methylated amino acids.

Caption: A generalized workflow for the synthesis and evaluation of N-methylated peptides.

Sarcosine's Role in NMDA Receptor Signaling

Sarcosine can act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. It enhances NMDA receptor function by inhibiting the glycine transporter 1 (GlyT1), thereby increasing the concentration of glycine in the synaptic cleft, and also by directly binding to the glycine co-agonist site on the receptor.

Caption: Sarcosine enhances NMDA receptor signaling by inhibiting glycine reuptake and acting as a co-agonist.

Conclusion

The incorporation of sarcosine into peptides is a versatile and powerful strategy in peptide design and drug development. By strategically replacing a standard amino acid with sarcosine, researchers can modulate key properties such as conformational flexibility, proteolytic stability, and membrane permeability. A thorough understanding of the structural consequences of sarcosine incorporation, facilitated by the experimental and computational techniques outlined in this guide, is crucial for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The ability to fine-tune peptide structure at the atomic level opens up new avenues for developing novel drugs for a wide range of diseases.

References

- 1. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 2. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]

- 3. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Sar-Sar-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Fmoc-Sar-Sar-Sar-OH, a tripeptide of sarcosine (N-methylglycine). The protocol details the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a widely adopted method in peptide synthesis.[1][2] These application notes are intended for researchers in academia and industry engaged in peptide chemistry, drug discovery, and development.

Sarcosine-rich peptides are of significant interest in medicinal chemistry due to their potential to enhance the pharmacokinetic properties of parent molecules, such as increased enzymatic stability and improved cell permeability.[3] This protocol outlines a reliable method for the synthesis of a short sarcosine oligomer, which can be used as a building block for more complex peptide structures or as a standalone molecule for various research applications.

Overview of the Synthesis Strategy